molecular formula C23H23BrN4O3 B2418644 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1326846-10-9

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Katalognummer: B2418644
CAS-Nummer: 1326846-10-9
Molekulargewicht: 483.366
InChI-Schlüssel: SCPWXMPDHDISRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, a pyridinone moiety, and a cyclohexenyl ethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Synthesis of the pyridinone moiety: The pyridinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated ketone.

    Coupling of the oxadiazole and pyridinone units: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and pyridinone rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the cyclohexenyl ethyl side chain: This can be achieved through a nucleophilic substitution reaction, where the acetamide group is introduced using an appropriate amine and acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling reagents: EDCI, DCC

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C21H24BrN4O2C_{21}H_{24}BrN_{4}O_{2}, with a molecular weight of approximately 437.3 g/mol. The structure features several functional groups, including an oxadiazole moiety and a pyridine derivative, which are known to enhance biological activity.

Biological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that compounds containing oxadiazole and pyridine derivatives exhibit significant anticancer properties. For instance, related compounds have shown effective inhibition of cell growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through interaction with specific molecular targets in cancer cells .
  • Anti-inflammatory Properties
    • The compound's structure suggests potential anti-inflammatory effects, similar to other oxadiazole derivatives that have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) involved in the inflammatory response . Molecular docking studies indicate that such compounds can effectively bind to these enzymes, potentially leading to reduced inflammation.
  • Antimicrobial Activity
    • Compounds with oxadiazole rings have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function . This opens avenues for developing new antibiotics based on the structural framework of the compound.

Synthesis and Characterization

The synthesis of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multiple steps:

  • Step 1: Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.
  • Step 2: Coupling reactions to attach the pyridine and acetamide groups.
    Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. Among them, a compound similar in structure to our target showed over 80% growth inhibition in SNB-19 glioblastoma cells at low micromolar concentrations. This highlights the potential efficacy of compounds with similar frameworks in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on related oxadiazole compounds demonstrated selective inhibition of COX enzymes. The binding affinity was assessed using molecular docking simulations, revealing a strong interaction with COX-1 compared to COX-2, suggesting a pathway for developing selective anti-inflammatory agents .

Wirkmechanismus

The mechanism of action of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide: Similar structure but lacks the bromine atom, which may affect its reactivity and binding properties.

    2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

The presence of the bromophenyl group in 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity in certain applications

Biologische Aktivität

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22BrN3O3C_{20}H_{22}BrN_3O_3 with a molecular weight of approximately 433.32 g/mol. The structure features an oxadiazole moiety and a pyridine ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related oxadiazole compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The oxadiazole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to the target molecule demonstrated IC50 values ranging from 12.8 µM to 99.2 µM for AChE inhibition, indicating potential therapeutic benefits in cognitive disorders .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the oxadiazole ring enhances binding affinity to cholinesterases by fitting into the active site of the enzymes, thereby inhibiting their activity.
  • Antioxidant Properties : Some derivatives have shown promising neuroprotective effects due to their antioxidant capabilities, which may help mitigate oxidative stress in neuronal cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The study reported that the introduction of bromine at the para position (as seen in our target compound) improved efficacy against E. coli with an MIC value of approximately 22 µM .

Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, derivatives similar to the target compound were tested for their ability to inhibit AChE and BChE. Results indicated that these compounds not only inhibited cholinesterases but also displayed protective effects against amyloid-beta aggregation, a hallmark of Alzheimer’s disease pathology .

Data Tables

Activity IC50 (µM) Tested Compound
AChE Inhibition12.8 - 99.2Oxadiazole derivatives
BChE Inhibition>53.1Similar oxadiazole compounds
Antimicrobial (E. coli)22Brominated oxadiazole derivatives

Eigenschaften

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3/c24-19-9-6-17(7-10-19)22-26-23(31-27-22)18-8-11-21(30)28(14-18)15-20(29)25-13-12-16-4-2-1-3-5-16/h4,6-11,14H,1-3,5,12-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWXMPDHDISRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.